REACTION_CXSMILES
|
C(O)C.[NH2:4][C:5]1C=[C:12]([F:14])[C:11]([CH3:15])=[CH:10][C:6]=1C(O)=O.C[Si](C=[N+]=[N-])(C)C.[CH2:23]([O:25][C:26](=[O:28])[CH3:27])C>>[CH3:23][O:25][C:26](=[O:28])[C:27]1[C:5]([NH2:4])=[CH:6][CH:10]=[C:11]([CH3:15])[C:12]=1[F:14]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C(=C1)F)C
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
stir the solution for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the solvent under reduced pressure
|
Type
|
WASH
|
Details
|
Chromatograph the residue over silica gel, eluting with hexanes/ethyl acetate (10:1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC=C1N)C)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |